3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases.
Mécanisme D'action
3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide exerts its neuroprotective effects by inhibiting the activation of JNK, a key signaling pathway involved in neuronal apoptosis. JNK is activated in response to various stress stimuli, including oxidative stress and neuroinflammation, and can lead to the activation of downstream apoptotic pathways. By inhibiting JNK activation, 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide can prevent neuronal apoptosis and promote neuronal survival.
Biochemical and Physiological Effects
3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases by reducing neuronal apoptosis and promoting neuronal survival. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease. In addition, 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide is its high specificity for JNK inhibition, which reduces the risk of off-target effects. In addition, 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one of the limitations of 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide is its relatively low potency, which may limit its therapeutic efficacy in vivo.
Orientations Futures
For 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide research include the development of more potent JNK inhibitors based on the 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide scaffold, as well as the investigation of combination therapies that target multiple signaling pathways involved in neurodegenerative diseases. In addition, further studies are needed to elucidate the long-term safety and efficacy of 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide in clinical trials.
Méthodes De Synthèse
The synthesis of 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide involves a series of chemical reactions, starting with the preparation of 4-(2-methylbenzoyl)piperazine. This intermediate is then reacted with 3-chloro-4-ethoxybenzoyl chloride to form 3-chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide. The final product is obtained after purification by column chromatography and recrystallization.
Applications De Recherche Scientifique
3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. It has been shown to have neuroprotective effects by inhibiting the activation of c-Jun N-terminal kinase (JNK), a key signaling pathway involved in neuronal apoptosis. 3-Chloro-4-ethoxy-N-{4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
Propriétés
Formule moléculaire |
C27H28ClN3O3 |
---|---|
Poids moléculaire |
478 g/mol |
Nom IUPAC |
3-chloro-4-ethoxy-N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C27H28ClN3O3/c1-3-34-25-13-8-20(18-24(25)28)26(32)29-21-9-11-22(12-10-21)30-14-16-31(17-15-30)27(33)23-7-5-4-6-19(23)2/h4-13,18H,3,14-17H2,1-2H3,(H,29,32) |
Clé InChI |
NXOMUUGQXBZPPI-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.